BenchChemオンラインストアへようこそ!

Razoxane, (R)-

Drug Metabolism Enzymology Chiral Pharmacokinetics

Procure (R)-Razoxane (CAS 24613-06-7) as the definitive chiral reference standard for dexrazoxane impurity profiling and ANDA method validation. This pure (R)-enantiomer exhibits 4.5-fold slower dihydropyrimidine amidohydrolase (DHPase)-mediated clearance than the clinical (S)-enantiomer, making it the essential tool compound for dissecting stereoselective metabolism and ensuring pharmacokinetic data integrity in topoisomerase II research.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
CAS No. 24613-06-7
Cat. No. B1678840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazoxane, (R)-
CAS24613-06-7
SynonymsICRF 159
ICRF 186
ICRF-159
ICRF-186
ICRF159
ICRF186
NSC 129943
NSC-129943
NSC129943
Razoxane
Razoxane Mesylate, (R)-Isomer
Razoxane, (R)-Isomer
Razoxin
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
InChIInChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m1/s1
InChIKeyBMKDZUISNHGIBY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Razoxane (CAS 24613-06-7): A Single Enantiomer Bisdioxopiperazine for Specialized Research Applications


(R)-Razoxane (CAS 24613-06-7), also known as levrazoxane or ICRF-186, is the (R)-enantiomer of the racemic bisdioxopiperazine razoxane (ICRF-159) [1]. It belongs to a class of compounds that act as catalytic inhibitors of DNA topoisomerase II, an enzyme essential for DNA replication and chromosome segregation [2]. Unlike its clinically approved (S)-enantiomer dexrazoxane (ICRF-187), which is primarily used as a cardioprotective agent, (R)-razoxane is predominantly employed as a reference standard in chiral analytical chemistry and as a tool compound for investigating stereoselective drug metabolism and target engagement [3].

Why Dexrazoxane or Racemic Razoxane Cannot Replace (R)-Razoxane in Specialized Assays


The interchangeability of bisdioxopiperazines is precluded by pronounced stereoselectivity in their metabolism and pharmacokinetics [1]. Although (R)-razoxane (ICRF-186) and its (S)-enantiomer dexrazoxane exhibit equivalent inhibition of DNA topoisomerase II and comparable in vitro cytotoxicity [2], they are processed at vastly different rates by metabolic enzymes [3]. Specifically, the hydrolytic enzyme dihydropyrimidine amidohydrolase (DHPase) metabolizes dexrazoxane 4.5 times faster than (R)-razoxane [3]. This differential metabolism translates directly into distinct in vivo pharmacokinetic profiles, with (R)-razoxane demonstrating slower systemic clearance [1]. Consequently, substituting the racemate or the alternative enantiomer would introduce uncontrolled variables in any study where metabolic fate or in vivo exposure is a critical parameter, rendering experimental outcomes non-interpretable.

Quantitative Evidence Differentiating (R)-Razoxane from Dexrazoxane and Racemic Razoxane


Stereoselective Enzymatic Hydrolysis: (R)-Razoxane Is Metabolized 4.5× Slower Than Dexrazoxane by DHPase

The enzyme dihydropyrimidine amidohydrolase (DHPase) catalyzes the ring-opening hydrolysis of bisdioxopiperazines. A direct head-to-head study revealed that dexrazoxane (ICRF-187) undergoes enzymatic hydrolysis 4.5 times faster than (R)-razoxane (ICRF-186) [1]. This marked difference in metabolic rate has direct implications for the compound's in vivo half-life and exposure profile.

Drug Metabolism Enzymology Chiral Pharmacokinetics

In Vivo Stereoselective Pharmacokinetics: (R)-Razoxane Exhibits Slower Plasma Clearance Than Dexrazoxane in Rats

Following intravenous administration of racemic razoxane (20 mg/kg) to rats, the enantiomeric ratio in plasma shifted over time. The ratio of (R)-razoxane (levrazoxane) to dexrazoxane increased from 1.0 at baseline to 1.5 after 150 minutes [1]. This demonstrates that dexrazoxane is cleared from the systemic circulation more rapidly than (R)-razoxane, consistent with its higher rate of enzymatic hydrolysis.

Pharmacokinetics In Vivo Metabolism Chiral Separation

Equivalence in Target Engagement: (R)-Razoxane and Dexrazoxane Inhibit Topoisomerase II and Cell Growth Equally

Despite differences in metabolism, a direct comparative study found that the two enantiomers are functionally identical with respect to their primary mechanism of action. (R)-Razoxane (ICRF-186) and dexrazoxane (ICRF-187) exhibited equivalent potency in inhibiting the catalytic activity of mammalian DNA topoisomerase II and in suppressing the growth of Chinese hamster ovary (CHO) cells [1].

Target Engagement Cytotoxicity Topoisomerase II

Differential Hydrolytic Product Pattern: DHPase Opens Only One Ring of (R)-Razoxane

The action of DHPase on (R)-razoxane (ICRF-186) is not only slower but also qualitatively different. The enzyme opens only one of the two piperazine-2,6-dione rings and does not act on the resulting one-ring open intermediate. In contrast, dexrazoxane is known to undergo both ring openings [1]. This suggests a distinct metabolic pathway and a different profile of downstream metabolites for (R)-razoxane.

Drug Metabolism Metabolite Identification Enzymology

Optimal Use Cases for (R)-Razoxane Based on Quantitative Evidence


As a High-Purity Reference Standard in Chiral HPLC Method Development

The well-characterized stereoselective metabolism of razoxane enantiomers [1] necessitates robust analytical methods for their separation and quantification. (R)-Razoxane serves as an essential reference standard for developing and validating chiral HPLC or HILIC methods aimed at distinguishing dexrazoxane from levrazoxane in pharmaceutical formulations, biological matrices, or metabolic stability assays [2].

As a Tool Compound for Investigating Stereoselective Drug Metabolism

The 4.5-fold difference in DHPase-mediated hydrolysis between (R)-razoxane and dexrazoxane [1] makes the former an ideal probe for studying the impact of stereochemistry on metabolic clearance. Researchers can use (R)-razoxane in comparative in vitro microsomal or hepatocyte assays, or in vivo pharmacokinetic studies, to dissect the contribution of DHPase to the overall disposition of chiral bisdioxopiperazines [2].

For In Vivo Studies Requiring Prolonged Systemic Exposure to a Topoisomerase II Inhibitor

Given its slower plasma clearance relative to dexrazoxane [1], (R)-razoxane may be preferentially selected for in vivo animal models where sustained inhibition of DNA topoisomerase II is desired without the confounding cardioprotective effects associated with dexrazoxane's clinical use. Its equivalence in target engagement [2] ensures that the pharmacodynamic readout is not compromised.

As a Key Intermediate or Starting Material for Novel Bifunctional Platinum Complexes

(R)-Razoxane has been employed in the synthesis and characterization of novel platinum(II) complexes, such as cis-PtCl2(levrazoxane) [1]. These bifunctional molecules are designed to combine topoisomerase II inhibition with DNA cross-linking activity. The availability of pure enantiomer is crucial for determining the stereochemical influence on the structure and biological activity of these hybrid compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Razoxane, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.